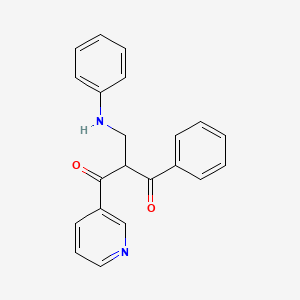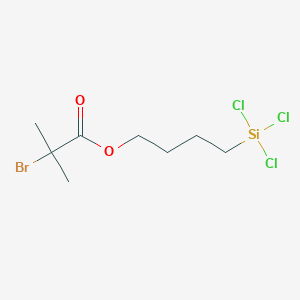![molecular formula C25H34Br2N6S B12611695 Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-22-7](/img/structure/B12611695.png)
Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organosulfur compound. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound is particularly interesting due to its unique structure, which includes bromophenyl and piperazinyl groups.
Vorbereitungsmethoden
The synthesis of thiourea derivatives typically involves the reaction of primary amines with isothiocyanates. For the specific compound Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-, the synthetic route would involve the reaction of 3-bromophenyl isothiocyanate with 4-methyl-1-piperazine . The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is used as a reducing agent in various chemical processes.
Reduction: Thiourea can be reduced to form thiols, which are useful in organic synthesis.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, elastomers, and other materials.
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or the interaction with cellular components. For example, thiourea compounds can inhibit the activity of certain oxidases, leading to reduced oxidative stress in cells . The molecular targets and pathways involved vary depending on the specific application but often include key enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be compared with other thiourea derivatives such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . While both compounds share a thiourea core, the presence of bromophenyl and piperazinyl groups in the former provides unique chemical and biological properties. Similar compounds include:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Investigated for its potential in treating type II diabetes mellitus.
These comparisons highlight the versatility and unique properties of Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
649740-22-7 |
|---|---|
Molekularformel |
C25H34Br2N6S |
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]thiourea |
InChI |
InChI=1S/C25H34Br2N6S/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34) |
InChI-Schlüssel |
XPXGXEJEMJNYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)

![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
